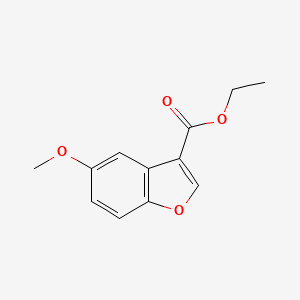
Ethyl 5-methoxy-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-1-benzofuran-3-carboxylate: is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a methoxy group at the 5-position, and a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethyl 5-methoxy-1-benzofuran-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Formation of Benzofuran Ring: The benzofuran ring is constructed through cyclization reactions. One common method involves the use of a palladium-catalyzed coupling reaction to form the furan ring, followed by cyclization to form the benzofuran core.
Introduction of Functional Groups: The methoxy group is introduced through methylation reactions, and the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-methoxy-1-benzofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry:
Ethyl 5-methoxy-1-benzofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound may serve as a lead compound for the development of new drugs.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical transformations and applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with a methyl group at the 2-position.
Ethyl 5-methoxy-2-(piperidin-1-ium-1-ylmethyl)-1-benzofuran-3-carboxylate: This compound contains a piperidin-1-ium-1-ylmethyl group at the 2-position.
Uniqueness:
Ethyl 5-methoxy-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the methoxy and ethyl ester groups at specific positions on the benzofuran ring imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOGNACFKSXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














